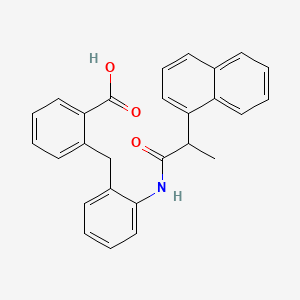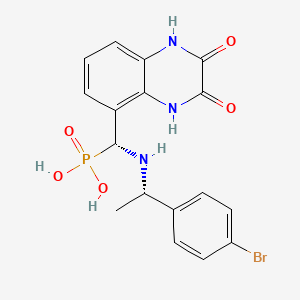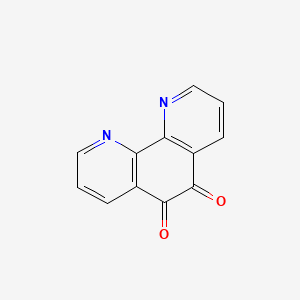
Collagen proline hydroxylase inhibitor-1
Übersicht
Beschreibung
Collagen proline hydroxylase inhibitor-1 is a compound that targets collagen prolyl 4-hydroxylase, an enzyme crucial for the hydroxylation of proline residues in collagen. This hydroxylation is essential for the stability and function of collagen, a major component of the extracellular matrix. By inhibiting this enzyme, this compound can potentially modulate collagen deposition and has implications in various medical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of collagen proline hydroxylase inhibitor-1 typically involves the use of α-ketoglutarate-dependent dioxygenase pathways. The reaction conditions often require the presence of molecular oxygen, 2-oxoglutarate, Fe2+, and ascorbate .
Industrial Production Methods: Industrial production methods for this compound may involve high-throughput screening assays to identify potential inhibitors from large chemical libraries. These methods often utilize recombinant expression systems to produce the enzyme and its inhibitors .
Analyse Chemischer Reaktionen
Reaktionstypen: Kollagen-Prolin-Hydroxylase-Inhibitor-1 unterliegt hauptsächlich Hydroxylierungsreaktionen. Das Enzym katalysiert die Hydroxylierung von Prolinresten in Kollagen, was für die Stabilität der Kollagen-Triple-Helix entscheidend ist .
Häufige Reagenzien und Bedingungen: Die in diesen Reaktionen verwendeten Reagenzien sind molekularer Sauerstoff, 2-Oxoglutarat, Fe2+ und Ascorbat. Die Reaktionsbedingungen beinhalten typischerweise die Aufrechterhaltung einer bestimmten Temperatur und eines pH-Werts, um eine optimale Enzymaktivität zu gewährleisten .
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Hydroxyprolin, das für die Stabilität und Funktion von Kollagen essentiell ist .
Wissenschaftliche Forschungsanwendungen
Kollagen-Prolin-Hydroxylase-Inhibitor-1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Medizin: Kollagen-Prolin-Hydroxylase-Inhibitor-1 hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit Kollagenablagerung zusammenhängen, wie z. B. Fibrose und Krebs
Industrie: Die Verbindung wird bei der Produktion von rekombinantem Kollagen für verschiedene industrielle Anwendungen eingesetzt, darunter Gewebezüchtung und Wirkstoffabgabe
5. Wirkmechanismus
Kollagen-Prolin-Hydroxylase-Inhibitor-1 übt seine Wirkung aus, indem er die Aktivität der Kollagen-Prolyl-4-Hydroxylase hemmt. Dieses Enzym ist für die Hydroxylierung von Prolinresten in Kollagen verantwortlich, ein Prozess, der für die Stabilität der Kollagen-Triple-Helix essentiell ist. Durch die Hemmung dieses Enzyms kann Kollagen-Prolin-Hydroxylase-Inhibitor-1 die Kollagenablagerung modulieren und verschiedene biologische Prozesse beeinflussen .
Molekulare Ziele und Signalwege: Das primäre molekulare Ziel von Kollagen-Prolin-Hydroxylase-Inhibitor-1 ist die Kollagen-Prolyl-4-Hydroxylase. Die Hemmung dieses Enzyms beeinflusst die Hydroxylierung von Prolinresten in Kollagen, was wiederum die Stabilität und Funktion von Kollagen in der extrazellulären Matrix beeinflusst .
Wirkmechanismus
Collagen proline hydroxylase inhibitor-1 exerts its effects by inhibiting the activity of collagen prolyl 4-hydroxylase. This enzyme is responsible for the hydroxylation of proline residues in collagen, a process that is essential for the stability of the collagen triple helix. By inhibiting this enzyme, this compound can modulate collagen deposition and affect various biological processes .
Molecular Targets and Pathways: The primary molecular target of this compound is collagen prolyl 4-hydroxylase. The inhibition of this enzyme affects the hydroxylation of proline residues in collagen, which in turn affects the stability and function of collagen in the extracellular matrix .
Vergleich Mit ähnlichen Verbindungen
Kollagen-Prolin-Hydroxylase-Inhibitor-1 ist einzigartig in seiner Fähigkeit, gezielt auf Kollagen-Prolyl-4-Hydroxylase zu wirken. Ähnliche Verbindungen umfassen andere Inhibitoren von Kollagen-Prolyl-Hydroxylasen, wie z. B. solche, die auf verschiedene Isoformen des Enzyms abzielen (z. B. P4HA1, P4HA2 und P4HA3) .
Liste ähnlicher Verbindungen:
- Inhibitoren, die auf P4HA1 abzielen
- Inhibitoren, die auf P4HA2 abzielen
- Inhibitoren, die auf P4HA3 abzielen
- Matrix-Metalloproteinase-Inhibitoren (MMPs), die den Kollagenabbau beeinflussen
Einzigartigkeit: Kollagen-Prolin-Hydroxylase-Inhibitor-1 ist einzigartig in seiner Spezifität für Kollagen-Prolyl-4-Hydroxylase, was ihn zu einem wertvollen Werkzeug für die Untersuchung des Kollagenstoffwechsels und seiner Auswirkungen auf verschiedene Krankheiten macht .
Eigenschaften
IUPAC Name |
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1H-1,10-phenanthrolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDVDDAVQSIBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432725 | |
| Record name | Collagen proline hydroxylase inhibitor-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223663-32-9 | |
| Record name | Collagen proline hydroxylase inhibitor-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)


![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)






